(4R)-4-methylazetidin-2-one
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Overview
Description
(4R)-4-methylazetidin-2-one is a chiral azetidinone compound, which is a four-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-methylazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the cyclization of 3-methyl-3-buten-1-amine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield amines or other reduced derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lactam ring opens and reacts with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted azetidinones or open-chain derivatives.
Scientific Research Applications
(4R)-4-methylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in developing new drugs, particularly antibiotics and antiviral agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R)-4-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-methylazetidin-2-one: The enantiomer of (4R)-4-methylazetidin-2-one, which may have different biological activities and properties.
Azetidin-2-one: The parent compound without the methyl group, which serves as a fundamental structure in many synthetic applications.
(3R)-3-methylazetidin-2-one: A positional isomer with the methyl group at a different position on the ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological activities and interactions compared to its enantiomers and positional isomers. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
Properties
CAS No. |
26757-75-5 |
---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.1 |
Purity |
95 |
Origin of Product |
United States |
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